molecular formula C13H12ClN3O2 B2360084 N-(2-chlorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1040661-85-5

N-(2-chlorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2360084
CAS No.: 1040661-85-5
M. Wt: 277.71
InChI Key: GCEOACMSKALAOW-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridazine ring, a chlorobenzyl group, and a carboxamide functional group, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting with the formation of the pyridazine core. One common approach is the cyclization of 1,6-diaminohexane with a suitable dicarboxylic acid derivative under high-temperature conditions. Subsequent chlorination and methylation steps are employed to introduce the chlorobenzyl and methyl groups, respectively.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-chlorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or amides.

  • Reduction: Reduction reactions can convert the compound into its corresponding amines.

  • Substitution: Nucleophilic substitution reactions can replace the chlorobenzyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like sodium cyanide (NaCN) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids and amides.

  • Reduction: Amines.

  • Substitution: Various substituted pyridazines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(2-chlorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • N-(2-chlorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-2-carboxamide

  • N-(2-chlorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-4-carboxamide

  • N-(2-chlorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-5-carboxamide

Uniqueness: N-(2-chlorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its specific substitution pattern on the pyridazine ring, which can influence its reactivity and biological activity compared to its analogs.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-methyl-6-oxopyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2/c1-17-12(18)7-6-11(16-17)13(19)15-8-9-4-2-3-5-10(9)14/h2-7H,8H2,1H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEOACMSKALAOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NCC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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